1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced through a nucleophilic substitution reaction, where a suitable difluoroethylating agent reacts with the azetidine intermediate.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, which enhances the stability and solubility of the compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the azetidine ring interacts with target proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)azetidin-3-amine: Lacks the second fluorine atom, which may affect its reactivity and biological activity.
1-(2,2-Difluoroethyl)pyrrolidin-3-amine: Contains a pyrrolidine ring instead of an azetidine ring, leading to different chemical properties and applications.
1-(2,2-Difluoroethyl)azetidin-3-ol: Contains a hydroxyl group instead of an amine group, which can influence its solubility and reactivity
Properties
IUPAC Name |
1-(2,2-difluoroethyl)azetidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2.2ClH/c6-5(7)3-9-1-4(8)2-9;;/h4-5H,1-3,8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJNEVWOQUYIFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)F)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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